Cas no 1190319-80-2 (4-Bromo-1H-indazol-7-amine)
4-Bromo-1H-indazol-7-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-bromo-1H-indazol-7-amine
- 7-AMINO-4-BROMO-1H-INDAZOLE
- 1h-indazol-7-amine,4-bromo-
- 1H-Indazol-7-amine, 4-bromo-
- PB30041
- FCH1378993
- AK172580
- AB0198673
- ST1100702
- 1190319-80-2
- Z1269212713
- CS-0051016
- EN300-6775528
- 4-bromo-2H-indazol-7-amine
- DTXSID001311808
- AKOS025290356
- AS-34739
- MFCD12963529
- QXB31980
- 4-Bromo-1H-indazol-7-amine
-
- MDL: MFCD12963529
- Inchi: 1S/C7H6BrN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11)
- InChI Key: CZHGKGRFBMFAFI-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=C1C=NN2)N
Computed Properties
- Exact Mass: 210.97451g/mol
- Monoisotopic Mass: 210.97451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7
- XLogP3: 1.6
4-Bromo-1H-indazol-7-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001394-5g |
4-Bromo-1H-indazol-7-amine |
1190319-80-2 | 95% | 5g |
$972.40 | 2023-09-04 | |
| TRC | B111410-50mg |
4-Bromo-1H-indazol-7-amine |
1190319-80-2 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B111410-100mg |
4-Bromo-1H-indazol-7-amine |
1190319-80-2 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B111410-500mg |
4-Bromo-1H-indazol-7-amine |
1190319-80-2 | 500mg |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM105957-1g |
4-bromo-1H-indazol-7-amine |
1190319-80-2 | 97% | 1g |
$275 | 2021-08-06 | |
| Chemenu | CM105957-5g |
4-bromo-1H-indazol-7-amine |
1190319-80-2 | 97% | 5g |
$825 | 2021-08-06 | |
| Chemenu | CM105957-10g |
4-bromo-1H-indazol-7-amine |
1190319-80-2 | 97% | 10g |
$1265 | 2021-08-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121512-1 G |
4-bromo-1H-indazol-7-amine |
1190319-80-2 | 97% | 1g |
¥ 1,438.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121512-5 G |
4-bromo-1H-indazol-7-amine |
1190319-80-2 | 97% | 5g |
¥ 4,316.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121512-10 G |
4-bromo-1H-indazol-7-amine |
1190319-80-2 | 97% | 10g |
¥ 6,626.00 | 2021-05-07 |
4-Bromo-1H-indazol-7-amine Suppliers
4-Bromo-1H-indazol-7-amine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 4-Bromo-1H-indazol-7-amine
Introduction to 4-Bromo-1H-indazol-7-amine (CAS No. 1190319-80-2)
4-Bromo-1H-indazol-7-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1190319-80-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the indazole class, characterized by a fused benzene and pyrrole ring system, with a bromine substituent at the 4-position and an amine group at the 7-position. The structural features of 4-Bromo-1H-indazol-7-amine make it a versatile intermediate in synthetic chemistry, particularly in the development of biologically active molecules.
The indazole scaffold is a privileged structure in drug discovery, owing to its ability to interact with various biological targets. The presence of both bromine and amine functional groups in 4-Bromo-1H-indazol-7-amine provides multiple handles for further chemical modifications, enabling the synthesis of diverse derivatives with tailored pharmacological properties. This flexibility has made it a valuable building block in the construction of novel therapeutic agents.
In recent years, there has been a surge in research focused on indazole derivatives due to their demonstrated efficacy across a range of therapeutic areas. Notably, studies have highlighted the potential of indazole-based compounds in oncology, where they exhibit inhibitory activity against various kinases and other targets involved in cancer progression. The bromine atom in 4-Bromo-1H-indazol-7-amine serves as a useful moiety for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
One of the most compelling aspects of 4-Bromo-1H-indazol-7-amine is its role in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often crucial in maintaining cellular homeostasis and are frequently dysregulated in diseases such as cancer and inflammatory disorders. By designing molecules that disrupt these interactions, researchers aim to develop treatments that modulate disease pathways effectively. The amine group at the 7-position of 4-Bromo-1H-indazol-7-amine provides a site for covalent bond formation, allowing for the development of probes and inhibitors with high specificity.
Advances in computational chemistry have further enhanced the utility of 4-Bromo-1H-indazol-7-amine as a starting material. Molecular modeling studies have been instrumental in predicting the binding modes of indazole derivatives to biological targets, thereby guiding the design of more potent and selective compounds. These computational approaches have been particularly valuable in identifying lead candidates for further optimization.
The pharmaceutical industry has also leveraged 4-Bromo-1H-indazol-7-amine in the development of next-generation therapeutics. For instance, researchers have explored its potential as a precursor for kinase inhibitors, which are critical in targeted cancer therapies. By modifying the indazole core with additional functional groups, scientists have generated libraries of compounds that exhibit inhibitory activity against tyrosine kinases and other relevant enzymes. Such efforts have led to several promising candidates entering preclinical development.
Another area where 4-Bromo-1H-indazol-7-amine has made an impact is in immunomodulatory drug discovery. Indazole derivatives have been shown to modulate immune responses by interacting with receptors and signaling pathways involved in inflammation and immune cell regulation. The structural versatility of 4-Bromo-1H-indazol-7-amine allows for the creation of molecules that can selectively target specific immune cells or pathways, offering potential treatments for autoimmune diseases and allergic conditions.
In conclusion, 4-Bromo-1H-indazol-7-amine (CAS No. 1190319-80-2) is a multifaceted compound with significant implications in medicinal chemistry and drug development. Its unique structural features and reactivity make it an indispensable tool for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic applications for indazole derivatives, 4-Bromo-1H-indazol-7-amines role as a key intermediate is expected to expand further, driving innovation in drug discovery and development.
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